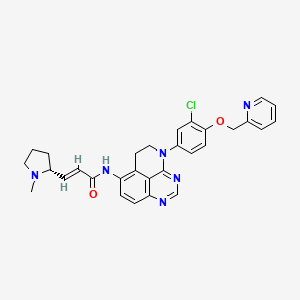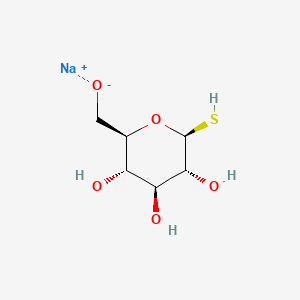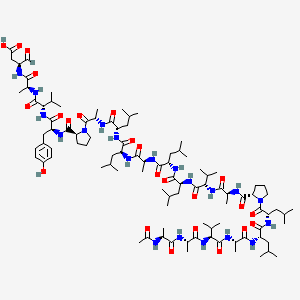
Proteasome-IN-5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Proteasome-IN-5 is a compound known for its inhibitory effects on the proteasome, a complex enzyme responsible for degrading unneeded or damaged proteins within cells. Proteasome inhibitors like this compound are crucial in research and therapeutic applications, particularly in the treatment of cancers and neurodegenerative diseases.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Proteasome-IN-5 typically involves multi-step organic synthesis. The process begins with the preparation of the core structure, followed by the introduction of functional groups that enhance its inhibitory activity. Common reagents used in the synthesis include various organic solvents, catalysts, and protective groups to ensure the stability of intermediate compounds.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to increase yield and purity, using large-scale reactors, and employing advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Proteasome-IN-5 undergoes several types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols. Substitution reactions can result in a wide range of derivatives, each with unique properties.
Applications De Recherche Scientifique
Proteasome-IN-5 has a wide range of applications in scientific research:
Chemistry: Used as a tool to study the mechanisms of proteasome inhibition and protein degradation.
Biology: Helps in understanding cellular processes such as protein turnover and the regulation of various signaling pathways.
Medicine: Investigated for its potential in treating cancers, particularly multiple myeloma, by inducing apoptosis in cancer cells.
Industry: Utilized in the development of new therapeutic agents and in drug discovery processes.
Mécanisme D'action
Proteasome-IN-5 exerts its effects by binding to the active sites of the proteasome, thereby inhibiting its proteolytic activity. This leads to the accumulation of ubiquitinated proteins, which can induce cellular stress and apoptosis. The molecular targets of this compound include the catalytic subunits of the proteasome, and its pathways involve the ubiquitin-proteasome system.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bortezomib: A well-known proteasome inhibitor used in the treatment of multiple myeloma.
Carfilzomib: Another proteasome inhibitor with a similar mechanism of action but different chemical structure.
Ixazomib: An oral proteasome inhibitor used in combination therapies for cancer treatment.
Uniqueness
Proteasome-IN-5 is unique due to its specific binding affinity and inhibitory potency. Unlike some other inhibitors, it may offer advantages in terms of selectivity and reduced side effects, making it a valuable compound in both research and therapeutic contexts.
Propriétés
Formule moléculaire |
C20H30BN5O7 |
|---|---|
Poids moléculaire |
463.3 g/mol |
Nom IUPAC |
[(1R)-3-methyl-1-[[1-[2-[(2,3,4-trimethoxybenzoyl)amino]ethyl]triazole-4-carbonyl]amino]butyl]boronic acid |
InChI |
InChI=1S/C20H30BN5O7/c1-12(2)10-16(21(29)30)23-20(28)14-11-26(25-24-14)9-8-22-19(27)13-6-7-15(31-3)18(33-5)17(13)32-4/h6-7,11-12,16,29-30H,8-10H2,1-5H3,(H,22,27)(H,23,28)/t16-/m0/s1 |
Clé InChI |
SPBARNLOSXEWID-INIZCTEOSA-N |
SMILES isomérique |
B([C@H](CC(C)C)NC(=O)C1=CN(N=N1)CCNC(=O)C2=C(C(=C(C=C2)OC)OC)OC)(O)O |
SMILES canonique |
B(C(CC(C)C)NC(=O)C1=CN(N=N1)CCNC(=O)C2=C(C(=C(C=C2)OC)OC)OC)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S,4R)-1-[(2S)-2-[12-[4-[4-[[2-(4,4-difluoropiperidin-1-yl)-6-methoxy-7-(3-pyrrolidin-1-ylpropoxy)quinazolin-4-yl]amino]piperidin-1-yl]butanoylamino]dodecanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B12372392.png)


![N-[7-[3-(1,3-dihydroisoindol-2-yl)propoxy]-6-methoxy-4-pyrrolidin-1-ylquinazolin-2-yl]-N',N'-dimethylethane-1,2-diamine](/img/structure/B12372420.png)




![[8-(Sulfomethyl)-1,2,5,6-tetrathiocan-3-yl]methanesulfonic acid](/img/structure/B12372432.png)

![(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-4-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]acetyl]amino]hexanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B12372446.png)


![6-[4-(Piperidin-1-ylmethyl)phenyl]pyrrolo[2,3-b]pyridine-1-carboxamide](/img/structure/B12372459.png)
